3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one: is an organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-ethylhexylamine with carbon disulfide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the thiazolidinone ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazolidinones.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and reducing inflammation in experimental models.
Medicine: In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Industry: In the industrial sector, this compound is used in the formulation of certain specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines. In anticancer applications, it is thought to induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
2-Thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the 2-ethylhexyl group.
3-(2-Ethylhexyl)-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
Uniqueness: The presence of the 2-ethylhexyl group in 3-(2-Ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one imparts unique lipophilic properties, enhancing its ability to interact with lipid membranes. This makes it more effective in applications requiring membrane penetration, such as antimicrobial and anticancer therapies.
Properties
IUPAC Name |
3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS2/c1-3-5-6-9(4-2)7-12-10(13)8-15-11(12)14/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBSCMAKAAMRRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)CSC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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